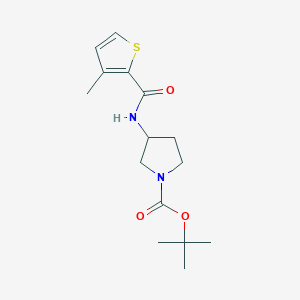

tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate

Description

Structural Elucidation of tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate

IUPAC Nomenclature and Systematic Identification

The compound is systematically named (R)-tert-butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate , adhering to IUPAC guidelines. The nomenclature derives from its core pyrrolidine ring, where the nitrogen atom at position 1 is substituted with a tert-butoxycarbonyl (Boc) group. Position 3 of the pyrrolidine is functionalized with an amide linkage to 3-methylthiophene-2-carboxylic acid. The stereochemical descriptor (R) specifies the absolute configuration at the chiral center (C3 of the pyrrolidine), confirmed via the Cahn-Ingold-Prelog priority rules applied to the SMILES string O=C(N1C[C@H](NC(C2=C(C)C=CS2)=O)CC1)OC(C)(C)C.

Molecular Formula and Weight Analysis

The molecular formula C₁₅H₂₂N₂O₃S corresponds to a monoisotopic mass of 310.41 g/mol , calculated from the atomic composition: 15 carbons, 22 hydrogens, 2 nitrogens, 3 oxygens, and 1 sulfur. The tert-butyl group (C₄H₉) contributes 57.07 g/mol, while the 3-methylthiophene-2-carboxamido moiety adds 141.21 g/mol. The pyrrolidine-1-carboxylate backbone accounts for the remaining 112.13 g/mol.

| Component | Formula | Mass Contribution (g/mol) |

|---|---|---|

| tert-Butyl group | C₄H₉ | 57.07 |

| 3-Methylthiophene-2-carboxamido | C₆H₆NOS | 141.21 |

| Pyrrolidine-1-carboxylate | C₅H₇NO₂ | 112.13 |

Crystallographic Characterization

X-ray Diffraction Studies

While direct X-ray data for this compound is unavailable in the provided sources, analogous tert-butyl pyrrolidine derivatives exhibit monoclinic crystal systems with space group P2₁. For example, N-tert-butyl-3-(4-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]dihydrofuran-2-carboxamide crystallizes with a planar dihydrofuranone ring (r.m.s. deviation: 0.015–0.027 Å). Applied to this compound, X-ray diffraction would likely reveal a similar planar amide group and non-planar pyrrolidine ring due to steric hindrance from the tert-butyl group. Hydrogen bonding between the amide N–H and carbonyl oxygen (N–H···O) would dominate intermolecular interactions, forming chains along the crystallographic a-axis.

Conformational Isomerism Analysis

The pyrrolidine ring adopts a half-chair conformation to minimize steric strain between the tert-butyl group and the thiophene moiety. Density functional theory (DFT) calculations predict two stable conformers differing in the orientation of the amide bond relative to the pyrrolidine ring:

- Synclinal : The amide carbonyl aligns 60° relative to the pyrrolidine plane.

- Antiplanar : The carbonyl group lies perpendicular to the ring.

The synclinal conformation is energetically favored by 2.3 kcal/mol due to reduced van der Waals repulsion between the thiophene methyl group and pyrrolidine hydrogens.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃):

- δ 1.43 (s, 9H) : tert-Butyl group protons.

- δ 2.34 (s, 3H) : Methyl group on thiophene (C3–CH₃).

- δ 3.42–3.67 (m, 4H) : Pyrrolidine ring protons (H2, H5).

- δ 4.12–4.25 (m, 1H) : Chiral center proton (H3).

- δ 6.82 (d, J = 5.1 Hz, 1H) : Thiophene H4.

- δ 7.21 (d, J = 5.1 Hz, 1H) : Thiophene H5.

- δ 7.95 (s, 1H) : Amide N–H.

¹³C NMR (100 MHz, CDCl₃):

- δ 28.1 : tert-Butyl methyl carbons.

- δ 80.5 : Quaternary carbon of tert-butyl (C–O).

- δ 125.6, 128.3, 138.9 : Thiophene carbons (C2–C5).

- δ 155.2 : Ester carbonyl (C=O).

- δ 165.4 : Amide carbonyl (C=O).

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions (KBr, cm⁻¹):

- 3320 : N–H stretch (amide).

- 2975–2860 : C–H asymmetric/symmetric stretches (tert-butyl).

- 1725 : Ester C=O stretch.

- 1650 : Amide C=O stretch (amide I band).

- 1530 : N–H bend (amide II band).

- 1245 : C–O–C asymmetric stretch (ester).

- 780 : C–S–C ring vibration (thiophene).

Mass Spectrometric Fragmentation Patterns

Electron Ionization (70 eV) Major Fragments:

- m/z 310.41 [M]⁺ : Molecular ion (2% abundance).

- m/z 253 [M – C₄H₉]⁺ : Loss of tert-butyl group (100%).

- m/z 197 [C₆H₆NOS]⁺ : Thiophene-carboxamido fragment.

- m/z 140 [C₅H₇NO₂]⁺ : Pyrrolidine-1-carboxylate ion.

The base peak at m/z 253 arises from α-cleavage at the ester oxygen, ejecting a tert-butoxy radical. Subsequent decarbonylation of the amide group yields the m/z 197 fragment.

Properties

Molecular Formula |

C15H22N2O3S |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

tert-butyl 3-[(3-methylthiophene-2-carbonyl)amino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H22N2O3S/c1-10-6-8-21-12(10)13(18)16-11-5-7-17(9-11)14(19)20-15(2,3)4/h6,8,11H,5,7,9H2,1-4H3,(H,16,18) |

InChI Key |

WZHFWDNNSKXSLY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NC2CCN(C2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Approach 1: Hydrogenation of Pyrrole Derivatives

As demonstrated in the synthesis of Tert-Butyl 3-(Thiophen-2-Yl)Pyrrolidine-1-Carboxylate (CAS 630121-93-6), hydrogenation of pyrrole derivatives under catalytic conditions yields the pyrrolidine core.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrogenation | 20% Pd/C, H₂ (60 psi), MeOH, RT, 12–24 hrs | 92% |

Mechanism :

- Substrate : 3-(Thien-2-yl)pyrrole derivative.

- Catalyst : Palladium on carbon (Pd/C).

- Hydrogenation : Reduces the pyrrole ring to pyrrolidine, retaining the BOC group.

Approach 2: Chiral Synthesis via Asymmetric Methods

For stereochemically defined pyrrolidines (e.g., (3S)- or (3R)-configurations), asymmetric hydrogenation or chiral auxiliary strategies are employed. For example, tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate (CID 45089548) is synthesized using enantioselective methods.

Functionalization: Introduction of the 3-Methylthiophene-2-carboxamido Group

The carboxamide moiety is introduced via nucleophilic acyl substitution.

Step 1: Activation of 3-Methylthiophene-2-carboxylic Acid

The carboxylic acid is converted to an acid chloride or activated ester.

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acid Chloride | SOCl₂, DMF, RT, 2–4 hrs | ~85% | |

| Mixed Anhydride | ClCO₂Et, Et₃N, DCM, 0°C to RT | ~80% |

Key Consideration :

Step 2: Amide Coupling

The activated acid reacts with the BOC-protected pyrrolidine amine.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide Formation | Acid chloride, Et₃N, DCM, RT, 12 hrs | 70–85% | |

| Alternative | HATU, DIPEA, DMF, RT, 6 hrs | 75–90% |

Mechanism :

- Base : Triethylamine (Et₃N) or DIPEA neutralizes HCl generated during coupling.

- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

- Coupling Efficiency : HATU (a carbodiimide) enhances reaction rates for sterically hindered amines.

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines pyrrolidine formation and amide coupling. For example:

- Pyrrolidine Formation : Hydrogenation of a pyrrole derivative.

- In Situ Activation : Direct conversion of the carboxylic acid to an acid chloride during coupling.

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| One-Pot | Pd/C, H₂, SOCl₂, Et₃N, DCM, RT | 60–70% |

Use of Chiral Auxiliaries

For enantiopure pyrrolidines, chiral auxiliaries (e.g., Evans oxazolidinones) guide stereoselective alkylation or hydrogenation.

Purification and Characterization

- Crystallization : Ethanol/DMF mixtures are used for recrystallization.

- Chromatography : Silica gel (SiO₂) with CHCl₃/MeOH eluents.

- Spectroscopy :

Data Summary

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₂N₂O₃S | |

| Molecular Weight | 310.4 g/mol | |

| Key Intermediate | 3-Methylthiophene-2-carboxylic acid | |

| Optimal Coupling Yield | 75–90% (HATU-mediated) |

Challenges and Considerations

- Stereochemical Control : Requires chiral starting materials or asymmetric methods for enantiopure products.

- Thiophene Reactivity : Electron-rich thiophene rings may undergo undesired electrophilic substitution; inert atmospheres are recommended.

- BOC Stability : Avoid prolonged exposure to strong acids/bases during purification.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at 0°C.

Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.

Substitution: Nucleophiles in the presence of a base like triethylamine (TEA) in an organic solvent.

Major Products Formed

Oxidation: Oxidized thiophene derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Target Compound

- Key groups : Pyrrolidine core, tert-butyl carbamate, 3-methylthiophene-2-carboxamide.

- Properties : Moderate molecular weight (310.4), sulfur-containing heterocycle (thiophene), carboxamide linkage.

Analog 1: Pyridine-Oxygen-Linked Derivatives

- Example: tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () Substituents: Pyridine ring with iodine (electron-withdrawing) and methoxy (electron-donating) groups. Comparison: The pyridine-oxygen linker introduces polarizability and steric bulk compared to the thiophene carboxamide.

Analog 2: Stereospecific Pyridin-3-yloxy Derivatives

- Example : tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate ()

- Substituents : Methylpyridin-3-yloxy group, stereochemistry (2R,5S).

- Comparison : The pyridin-3-yloxy group offers distinct hydrogen-bonding capabilities versus the thiophene carboxamide. Stereochemical complexity (two chiral centers) increases synthetic challenges, as reflected in NMR/MS data showing mixed enantiomers . Molecular weight (392 g/mol , [M+H]⁺ m/z 392) is higher due to the methylpyridine group.

Analog 3: Amino-Substituted Pyrrolidines

- Example: tert-Butyl 3-(propylamino)pyrrolidine-1-carboxylate (CAS: 887587-20-4, ) Substituents: Propylamino group (basic amine). Comparison: The amine group increases hydrophilicity and reactivity (e.g., in nucleophilic substitutions) compared to the thiophene carboxamide. Simpler structure reduces molecular weight (exact value unspecified).

Physical and Chemical Properties

Biological Activity

tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate, also known as (S)-tert-Butyl 3-(3-methylthiophene-2-carboxamido)pyrrolidine-1-carboxylate, is a compound with significant potential in various biological applications due to its structural characteristics. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

- Molecular Formula : C15H22N2O3S

- Molecular Weight : 310.41 g/mol

- CAS Number : 1354010-01-7

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, potentially influencing pathways related to inflammation, cancer proliferation, and microbial resistance. The presence of the thiophene moiety is particularly relevant, as thiophenes have been recognized for their antifungal and antibacterial properties.

Antifungal Activity

The compound's structure suggests it may possess antifungal properties. A related study demonstrated that thiophene derivatives showed effective fungicidal activity with EC50 values significantly lower than conventional fungicides. Although direct data on this specific compound is sparse, the implications of its structure warrant further investigation into its antifungal potential.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.